molecular formula C10H6BrN3 B7906213 1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1199773-68-6

1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B7906213
CAS RN: 1199773-68-6
M. Wt: 248.08 g/mol
InChI Key: VVBFQWQWTXGVBQ-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C10H6BrN3 and its molecular weight is 248.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anticancer Activity : Some derivatives of 1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile have shown potential as anticancer agents. For instance, certain analogs exhibited significant activity against various human cancer cell lines, including hepatocellular carcinoma, breast cancer, lung carcinoma, prostatic cancer, and colon carcinoma (Srour et al., 2018).

  • Synthetic Chemistry : This compound has been used in the synthesis of new series of pyrazole-4-carbonitrile derivatives. These synthetic approaches have led to the creation of new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives (Ali et al., 2016).

  • Molecular Structure Analysis : The molecular structure of derivatives of 1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile has been analyzed using various spectroscopic methods and computational approaches. Such analyses aid in understanding the physical and chemical properties of these compounds (Al‐Azmi & Shalaby, 2018).

  • Photophysical and Quantum Chemical Analysis : The geometrical isomers of biologically significant derivatives have been studied for their unique solvatochromic response and encapsulation within β-cyclodextrin nanocavities. These studies are crucial for understanding the behavior of these compounds in different mediums (Mati et al., 2012).

  • Antimicrobial Activity : Novel Schiff bases using derivatives of 1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile have been synthesized and shown to possess antimicrobial properties (Puthran et al., 2019).

  • Green Chemistry Applications : One-pot synthesis methods have been developed for the production of 5-amino-1H-pyrazole-4-carbonitrile derivatives using environmentally friendly techniques (Poonam & Singh, 2019).

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromophenethyl alcohol, indicates that it is harmful if swallowed, causes skin irritation, and is toxic to aquatic life . It is recommended to avoid contact with skin and eyes, and to avoid release to the environment .

properties

IUPAC Name

1-(4-bromophenyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3/c11-9-1-3-10(4-2-9)14-7-8(5-12)6-13-14/h1-4,6-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBFQWQWTXGVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901259611
Record name 1-(4-Bromophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile

CAS RN

1199773-68-6
Record name 1-(4-Bromophenyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199773-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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